molecular formula C15H9ClO6 B6410302 5-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid CAS No. 1261984-71-7

5-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid

Cat. No.: B6410302
CAS No.: 1261984-71-7
M. Wt: 320.68 g/mol
InChI Key: JRQKHUBLQVOQDW-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid is an aromatic compound with the molecular formula C15H9ClO6 and a molecular weight of 320.70 g/mol . This compound features a benzoic acid core substituted with a chlorine atom and two carboxylic acid groups, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

5-(3-carboxy-5-chlorophenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO6/c16-12-5-8(3-11(6-12)15(21)22)7-1-9(13(17)18)4-10(2-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQKHUBLQVOQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691894
Record name 5'-Chloro[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-71-7
Record name 5'-Chloro[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of 3-(3,5-dicarboxyphenyl)benzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality production suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Various substituted benzoic acids.

    Esterification: Esters of this compound.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

5-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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